(2,3-Difluorophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone
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Overview
Description
(2,3-Difluorophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone is a complex organic compound that features multiple functional groups, including fluorine, nitro, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluorophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Piperazine Ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of Fluorine and Nitro Groups: Electrophilic aromatic substitution reactions are commonly used to introduce these groups onto the aromatic rings.
Coupling Reactions: The final step usually involves coupling the substituted aromatic rings with the piperazine core using reagents like palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while reducing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluorophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The aromatic rings can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(2,3-Difluorophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study the effects of fluorine and nitro groups on biological activity.
Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (2,3-Difluorophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions. The piperazine ring can interact with various biological targets, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.
Uniqueness
(2,3-Difluorophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone is unique due to its combination of fluorine, nitro, and piperazine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2,3-difluorophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O3/c23-16-6-4-5-15(21(16)25)22(30)28-11-9-27(10-12-28)19-14-18(26-7-2-1-3-8-26)17(24)13-20(19)29(31)32/h4-6,13-14H,1-3,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGZALLCRPUPGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=C(C(=CC=C4)F)F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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